molecular formula C23H23FN2O5S2 B2934014 methyl 3-[(3,4-dimethylphenyl)({[(3-fluoro-4-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate CAS No. 946384-99-2

methyl 3-[(3,4-dimethylphenyl)({[(3-fluoro-4-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2934014
CAS No.: 946384-99-2
M. Wt: 490.56
InChI Key: BTJJMRLIADVKAZ-UHFFFAOYSA-N
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Description

Methyl 3-[(3,4-dimethylphenyl)({[(3-fluoro-4-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(3,4-dimethylphenyl)({[(3-fluoro-4-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated thiophene under palladium catalysis .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3,4-dimethylphenyl)({[(3-fluoro-4-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

Methyl 3-[(3,4-dimethylphenyl)({[(3-fluoro-4-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-[(3,4-dimethylphenyl)({[(3-fluoro-4-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(3,4-dimethylphenyl)({[(3-chloro-4-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate
  • Methyl 3-[(3,4-dimethylphenyl)({[(3-bromo-4-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate

Uniqueness

Methyl 3-[(3,4-dimethylphenyl)({[(3-fluoro-4-methylphenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more effective in certain applications .

Properties

IUPAC Name

methyl 3-[(3,4-dimethylphenyl)-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2O5S2/c1-14-6-8-18(11-16(14)3)26(13-21(27)25-17-7-5-15(2)19(24)12-17)33(29,30)20-9-10-32-22(20)23(28)31-4/h5-12H,13H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJJMRLIADVKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NC2=CC(=C(C=C2)C)F)S(=O)(=O)C3=C(SC=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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